(3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine

Chiral Synthesis Medicinal Chemistry Enantiomeric Purity

This (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine delivers defined cis stereochemistry essential for target engagement in medicinal chemistry. Unlike trans isomers or des-hydroxy analogs, the specific (3R,4S) configuration provides a unique 3D vector space critical for binding affinity. The hydroxyl group enables selective functionalization (etherification, esterification), while the Boc-protected amine supports modular library synthesis. Ideal for FBDD fragment libraries, peptidomimetics, and CNS candidates where stereochemical integrity directly impacts biological outcomes. Substitution with alternative stereoisomers without validation risks compromised yields and inferior potency.

Molecular Formula C9H16FNO3
Molecular Weight 205.23 g/mol
CAS No. 1174020-49-5
Cat. No. B1455080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine
CAS1174020-49-5
Molecular FormulaC9H16FNO3
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)F)O
InChIInChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3/t6-,7+/m1/s1
InChIKeyKTBDFQPHEPDHQW-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Profile and Chiral Identity of (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine (CAS 1174020-49-5)


(3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine is a chiral, fluorinated pyrrolidine building block protected with a tert-butoxycarbonyl (Boc) group. It is distinguished by its specific cis (3R,4S) stereochemistry, combining a fluorine atom at the 3-position and a hydroxyl group at the 4-position of the pyrrolidine ring . This compound is primarily utilized as a key intermediate in medicinal chemistry and organic synthesis, particularly for the construction of bioactive molecules where precise stereochemical control is essential . It is commercially available as a single, well-defined enantiomer with typical purities of 95-97% .

Risks of Generic Substitution: Why (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine Cannot Be Replaced by Analogs


Substituting (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine with a different stereoisomer (e.g., the (3S,4S) trans form) or a close analog lacking the hydroxyl group (e.g., (S)- or (R)-1-Boc-3-fluoropyrrolidine) can lead to divergent outcomes in downstream applications. The specific (3R,4S) stereochemistry is critical; alternative configurations present a different three-dimensional vector space for molecular interactions, which can significantly alter binding affinity to biological targets [1]. Furthermore, the presence of the hydroxyl group provides a unique handle for further functionalization (e.g., esterification, etherification) and alters the compound's physicochemical profile compared to simpler fluorinated pyrrolidines, impacting solubility and lipophilicity . Therefore, direct replacement without validation is likely to compromise synthetic yields, alter reaction selectivity, or yield a final compound with inferior biological properties.

Quantitative Differentiation Guide for (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine (CAS 1174020-49-5)


Stereochemical Purity: (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine as a Single Enantiomer vs. Racemic Mixtures

The compound (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine is commercially offered as a single, well-defined enantiomer with a minimum purity of 97%, ensuring high stereochemical fidelity . This contrasts with the racemic mixture (CAS 1174020-49-5, racemate), which contains a 1:1 mixture of (3R,4S) and (3S,4R) enantiomers . In chiral synthesis, using a racemate can lead to the formation of diastereomeric products, complicating purification and reducing the yield of the desired single enantiomer.

Chiral Synthesis Medicinal Chemistry Enantiomeric Purity

Physicochemical Differentiation: LogP and Solubility of (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine vs. Non-Hydroxylated Analogs

The presence of a hydroxyl group in (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine (C9H16FNO3, MW 205.23) significantly lowers its lipophilicity compared to non-hydroxylated analogs like (S)-1-Boc-3-fluoropyrrolidine (C9H16FNO2, MW 189.23). The target compound has a calculated LogP of 0.9361 , indicating greater hydrophilicity than (S)-1-Boc-3-fluoropyrrolidine, which has reported LogP values ranging from 1.21 to 1.90 [1][2]. This difference is reflected in their respective aqueous solubilities: the target compound has a calculated solubility of 15 g/L , whereas (S)-1-Boc-3-fluoropyrrolidine is reported as having a solubility of 2.64 mg/mL .

Physicochemical Properties Drug Design Lipophilicity

Synthetic Utility: The Value of the (3R,4S) cis-Hydroxyl Group for Directed Functionalization

The (3R,4S) configuration places the fluorine and hydroxyl groups in a cis relationship, which can be leveraged for stereoselective transformations. The presence of the hydroxyl group provides a distinct point for further derivatization, such as esterification, etherification, or oxidation, which is not possible with analogs like (S)-1-Boc-3-fluoropyrrolidine that lack this functionality [1]. This allows for the installation of additional molecular complexity in a controlled manner.

Organic Synthesis Chemoselectivity Functionalization

Analytical Quality: High Purity and Characterization of (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine

Commercial sources for (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine provide it with a standard purity of ≥97%, supported by analytical data such as NMR, HPLC, and GC . This high purity and comprehensive characterization reduce the risk of introducing unknown impurities that could interfere with sensitive biological assays or catalytic reactions. While purity specifications exist for other analogs, the availability of detailed batch-specific certificates of analysis (CoA) for this specific stereoisomer ensures reproducibility and traceability in research and development workflows [1].

Quality Control Analytical Chemistry Batch Consistency

The Role of Fluorine in Metabolic Stability: A Class-Wise Advantage of (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine

The incorporation of a fluorine atom into a drug candidate, such as those built from (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine, is a well-established strategy to enhance metabolic stability. Fluorine substitution can block sites of oxidative metabolism by cytochrome P450 enzymes, potentially leading to lower clearance rates and improved pharmacokinetic profiles [1][2]. While direct comparative data on the metabolic stability of the target compound versus a non-fluorinated analog are not available in the public domain, the class-level benefit of fluorination is a key driver for its use in medicinal chemistry programs [3].

Medicinal Chemistry ADME Metabolic Stability

Recommended Application Scenarios for (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine in Research and Development


Asymmetric Synthesis of Chiral, Fluorinated Pyrrolidine Derivatives for Medicinal Chemistry

Use (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine as a chiral building block in the stereoselective synthesis of more complex pyrrolidine-based molecules, such as enzyme inhibitors or receptor modulators. Its defined stereochemistry is essential for installing the correct 3D shape required for target engagement [1]. The hydroxyl group can be selectively functionalized (e.g., alkylated or acylated) while the Boc group protects the amine, allowing for modular construction of diverse compound libraries [2].

Fragment-Based Drug Discovery (FBDD) Library Construction

Incorporate this compound into a fragment library designed for FBDD. Its balanced physicochemical properties (e.g., LogP ~0.94, solubility ~15 g/L) and 3D character make it an ideal fragment that adheres to the 'Rule of Three' guidelines [1]. It can serve as a starting point for fragment growing or linking, providing synthetic handles for rapid exploration of chemical space .

Development of Fluorinated Peptidomimetics and Protease Inhibitors

Utilize (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine as a core scaffold for the design of peptidomimetics. The fluorine atom can improve metabolic stability and modulate conformation, while the pyrrolidine ring mimics proline or other amino acids in peptide sequences [1]. This approach is particularly relevant for developing inhibitors of serine proteases, such as DPP-IV, where fluoropyrrolidines have shown utility [2].

Synthesis of Advanced Intermediates for CNS-Targeting Agents

Employ this compound in the preparation of advanced intermediates for central nervous system (CNS) drug candidates. The combination of a fluorinated pyrrolidine with a modifiable hydroxyl group allows for fine-tuning of physicochemical properties like lipophilicity (LogP) to optimize blood-brain barrier permeability [1]. Its stereochemical purity ensures that any observed biological activity can be confidently attributed to the desired enantiomer .

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